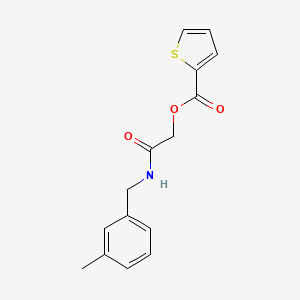

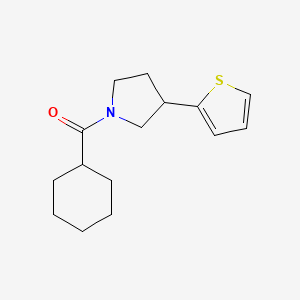

Cyclohexyl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Cyclohexyl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone” is a compound that contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound also contains a thiophene ring, which is a five-membered ring with sulfur as one of the members .

Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring and a thiophene ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .科学的研究の応用

Synthesis and Structural Analysis

Research into the synthesis and structural analysis of cyclohexyl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone and related compounds has produced a variety of findings. For instance, the unexpected products formed from the condensation reaction between 2-acetylpyridine and 2-formylpyridine under Claisen-Schmidt reaction conditions were studied. This resulted in the synthesis of compounds with potential application in antibacterial and antifungal areas due to their moderate antifungal activity, notably against Cryptococcus neoformans (Rusnac et al., 2020). Additionally, the preparation of 3-oxocyclohex-1-ene-1-carbonitrile showcases the chemical versatility and reactivity of cyclohexanone derivatives, pointing to the potential for further functionalization and application in various chemical syntheses (Lujan-Montelongo & Fleming, 2014).

Antimicrobial and Antioxidant Activity

Some derivatives of this compound have been synthesized and tested for antimicrobial and antioxidant activity. One study specifically synthesized organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone and found that these complexes exhibit better antibacterial activities, suggesting potential as drugs. This is significant in the search for new antimicrobial agents in a time when resistance to existing drugs is increasing (Singh, Singh, & Bhanuka, 2016).

Catalysis and Synthetic Applications

The field of catalysis and synthetic chemistry also benefits from studies on this compound derivatives. For example, the palladium-catalyzed carboxylation of 1,3-butadiene to methyl 3-pentenoate utilized cyclohexanone derivatives, highlighting the role of these compounds in developing new synthetic routes for important industrial chemicals (Wang et al., 2010). Another study demonstrated the efficient ultrasonic-assisted synthesis of thiazolo[2,3-b]quinazoline and thiazolo[3,2-a]pyrimidine derivatives from cyclohexanone, showcasing the use of modern synthetic techniques to enhance reaction efficiencies and yields (Darehkordi, Reentan, & Ramezani, 2013).

Biochemical and Medicinal Research

In biochemical and medicinal research, compounds similar to this compound have shown promise. For instance, a dipolar cycloaddition reaction to access a new class of P2X7 antagonists used cyclohexanone derivatives, facilitating the discovery of a clinical candidate for the treatment of mood disorders (Chrovian et al., 2018). This highlights the potential therapeutic applications of this compound derivatives in developing new drugs.

将来の方向性

特性

IUPAC Name |

cyclohexyl-(3-thiophen-2-ylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NOS/c17-15(12-5-2-1-3-6-12)16-9-8-13(11-16)14-7-4-10-18-14/h4,7,10,12-13H,1-3,5-6,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKFZVMQDYUXHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCC(C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2765304.png)

![3-ethyl-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2765305.png)

![2-[[8-Oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetonitrile](/img/structure/B2765307.png)

![N-(2,4-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2765310.png)

![2,6-difluoro-N-[3-methyl-1-oxo-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]butan-2-yl]benzamide](/img/structure/B2765311.png)

![3-benzyl-5-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2765312.png)

![4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2765315.png)